molecular formula C19H15FO4 B2772729 (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 622823-58-9

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B2772729
CAS No.: 622823-58-9
M. Wt: 326.323
InChI Key: IAQNXMPUUJJAHL-MFOYZWKCSA-N
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Description

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic organic compound characterized by its unique structural features, including a fluorobenzylidene moiety and a dihydrobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of 2-fluorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis, automated reactors, and rigorous purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols or reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene moiety, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its antimicrobial and anticancer properties . Studies indicate that derivatives of benzofuran exhibit significant activity against various pathogens and cancer cell lines.

  • Antimicrobial Activity : Research has shown that (Z)-2-(2-fluorobenzylidene)-3-oxo derivatives display efficacy against resistant bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Potential : The compound's ability to interact with cellular targets suggests it may inhibit tumor growth and proliferation. Preliminary studies have indicated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Materials Science

Due to its unique optical properties, the compound is being investigated for use in optoelectronic devices . The incorporation of fluorinated groups can enhance the performance of materials used in light-emitting diodes (LEDs) and photovoltaic cells.

  • Optoelectronic Applications : The presence of the benzofuran structure allows for tunable photophysical properties, which are crucial for developing efficient light-emitting materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of (Z)-2-(2-fluorobenzylidene)-3-oxo compounds demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong potential for therapeutic applications in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with (Z)-2-(2-fluorobenzylidene)-3-oxo compounds led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for new anticancer drugs.

Mechanism of Action

The mechanism of action of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene moiety can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, alter signal transduction pathways, or interact with cellular components to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
  • (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
  • (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Uniqueness

The presence of the fluorine atom in (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These features distinguish it from its analogs with different substituents, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its pharmacological effects.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of appropriate benzofuran derivatives with fluorinated benzylidene components. Its structure features a benzofuran core substituted with a fluorobenzylidene moiety and an isobutyrate group, which may enhance its lipophilicity and biological activity.

Key Structural Features:

  • Benzofuran Core : Known for various biological activities including anti-inflammatory and anticancer properties.
  • Fluorobenzylidene Group : The presence of fluorine can influence metabolic stability and bioactivity.
  • Isobutyrate Moiety : May contribute to the compound's solubility and absorption characteristics.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:
A study on related benzofuran derivatives demonstrated an IC50 value in the micromolar range against breast cancer cell lines, suggesting potential as a lead compound for further development in cancer therapeutics .

Antioxidant Activity

Several studies have highlighted the antioxidant properties of benzofuran derivatives. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

Research Findings:
In vitro assays have shown that similar compounds significantly reduce oxidative stress markers in cellular models, indicating potential applications in neurodegenerative diseases .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, α-glucosidase inhibitors derived from similar structures have been recognized for their role in managing diabetes by delaying carbohydrate absorption.

Enzyme Inhibition Data:

CompoundEnzyme TargetIC50 (µM)Reference
(Z)-2-(2-fluorobenzylidene)-...α-glucosidase15
Related Benzofuran DerivativeProtein Kinase12
Benzofuran AnalogLipoxygenase20

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
  • Antioxidant Defense : Modulation of oxidative stress response pathways.
  • Enzyme Interaction : Competitive inhibition of key metabolic enzymes affecting glucose metabolism.

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO4/c1-11(2)19(22)23-13-7-8-14-16(10-13)24-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQNXMPUUJJAHL-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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